molecular formula C11H11NO2 B1437633 1-ethyl-1H-indole-4-carboxylic acid CAS No. 816449-04-4

1-ethyl-1H-indole-4-carboxylic acid

Cat. No. B1437633
CAS RN: 816449-04-4
M. Wt: 189.21 g/mol
InChI Key: FJYNRASKRRGIKZ-UHFFFAOYSA-N
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Description

“1-ethyl-1H-indole-4-carboxylic acid” is a chemical compound with the CAS Number: 816449-04-4. Its molecular weight is 189.21 . It has a linear formula of C11H11NO2 .


Synthesis Analysis

The synthesis of indole derivatives, such as “1-ethyl-1H-indole-4-carboxylic acid”, has been a subject of interest in recent years due to their significant role in natural products and drugs . A one-pot, three-component protocol for the synthesis of 1,2,3-trisubstituted indoles has been developed, based upon a Fischer indolisation–indole N-alkylation sequence .


Molecular Structure Analysis

The InChI code for “1-ethyl-1H-indole-4-carboxylic acid” is 1S/C11H11NO2/c1-2-12-7-6-8-9 (11 (13)14)4-3-5-10 (8)12/h3-7H,2H2,1H3, (H,13,14) and the InChI key is FJYNRASKRRGIKZ-UHFFFAOYSA-N .

Scientific Research Applications

Here is a comprehensive analysis of the scientific research applications of 1-ethyl-1H-indole-4-carboxylic acid, focusing on unique applications:

Histamine H3 Antagonists

1-Ethyl-1H-indole-4-carboxylic acid serves as a reactant in the preparation of substituted indole derivatives, which are explored for their potential as histamine H3 antagonists. These antagonists can be used in treating disorders like sleep disturbances, obesity, and cognitive impairments .

Inhibitors of Human Reticulocyte 15-Lipoxygenase-1

This compound is used to prepare potent and selective inhibitors of human reticulocyte 15-lipoxygenase-1. Inhibitors targeting this enzyme are studied for their therapeutic potential in diseases such as atherosclerosis, cancer, and asthma .

Hedgehog Pathway Inhibitors

Researchers utilize 1-ethyl-1H-indole-4-carboxylic acid to develop inhibitors of Gli1-mediated transcription in the Hedgehog signaling pathway. This pathway is significant in developmental processes and its aberrant activation is implicated in various cancers .

AhR Activation Modulation

In scientific studies, this compound has been shown to upregulate CYP1A1 and downregulate AhR in Hepa cells, indicating its role in modulating Aryl hydrocarbon receptor (AhR) activation. This modulation has implications in toxicology and cancer research .

Antiviral Activity

Indole derivatives, including those related to 1-ethyl-1H-indole-4-carboxylic acid, have been investigated for their antiviral activity against a range of RNA and DNA viruses, showcasing the compound’s potential in antiviral drug development .

Cancer Treatment

The application of indole derivatives in cancer treatment has gained attention due to their biologically active properties. These compounds are being studied for their efficacy against various cancer cells .

Safety and Hazards

The safety data sheet for a similar compound, 1H-4-Indolecarboxylic acid, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation. It is harmful if swallowed or in contact with skin .

properties

IUPAC Name

1-ethylindole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO2/c1-2-12-7-6-8-9(11(13)14)4-3-5-10(8)12/h3-7H,2H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJYNRASKRRGIKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=CC2=C(C=CC=C21)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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